3-(2-Methoxy-phenylamino)-propionitrile
Description
Contextualization within Contemporary Nitrile Chemistry
The nitrile, or cyano (-C≡N), group is a cornerstone of contemporary organic chemistry due to its unique electronic properties and exceptional versatility. nih.gov The linear geometry of the sp-hybridized nitrile carbon, combined with the strong dipole moment of the carbon-nitrogen triple bond, imparts distinct reactivity. nih.gov Nitriles are prevalent in a wide range of valuable molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net
In modern organic synthesis, the nitrile group is valued for several key reasons:
Versatile Precursor: The cyano group can be readily transformed into a variety of other important functional groups. For instance, it can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to yield primary amines. doubtnut.com This chemical plasticity allows chemists to use nitriles as strategic intermediates in multi-step syntheses. researchgate.net
Participation in Cycloadditions: Nitriles can participate in various cycloaddition reactions, serving as building blocks for the construction of important heterocyclic rings, which are common scaffolds in medicinal chemistry. nih.gov
C-H Bond Functionalization: The nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of new functionalities at positions that might otherwise be unreactive. nih.gov
The study of molecules like 3-(2-Methoxy-phenylamino)-propionitrile is situated within this broader context. Its propionitrile (B127096) unit provides the versatile reactivity inherent to the cyano group, making it a valuable substrate for synthetic exploration. ontosight.ai
Significance as a Building Block in Organic Synthesis
The significance of this compound as a building block stems from the combined reactivity of its distinct functional components: the nitrile group, the secondary amine, and the substituted aromatic ring. This trifecta of functionality allows for a diverse range of chemical transformations, positioning the molecule as a useful starting point or intermediate for more complex targets.
The primary synthetic utility lies in the transformation of the nitrile group. As a classic nitrile, it can undergo:
Reduction: The reduction of the nitrile to a primary amine yields 3-(2-Methoxy-phenylamino)-propylamine. This transformation is fundamental as it introduces a new basic center and elongates the carbon chain with a versatile amino group, which can be further functionalized.
Hydrolysis: Hydrolysis of the nitrile group can produce the corresponding carboxylic acid. This conversion changes the electronic and physical properties of the molecule, introducing an acidic site for further reactions like esterification or amidation.
The aromatic ring, activated by the methoxy (B1213986) and amino substituents, is also a site for potential modification. The presence of these groups can direct electrophilic aromatic substitution reactions, allowing for the introduction of additional functionalities onto the phenyl ring. Furthermore, the secondary amine bridge provides another point for chemical modification.
This inherent reactivity makes this compound a precursor for a variety of more complex organic molecules. Its structure is a scaffold that can be elaborated upon through reactions at its nitrile, amine, or aromatic functionalities, demonstrating its role as a versatile building block in the synthesis of specialty chemicals and potential pharmaceutical intermediates. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMFCWRORVFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367986 | |
| Record name | 3-(2-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27472-15-7 | |
| Record name | 3-(2-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Methoxy Phenylamino Propionitrile
Direct Synthesis Approaches
Direct synthesis strategies for 3-(2-Methoxy-phenylamino)-propionitrile typically involve the formation of the crucial carbon-nitrogen bond between the aniline (B41778) moiety and the propionitrile (B127096) backbone in a dedicated reaction step.
The most common and direct pathway for the synthesis of this compound is the conjugate addition of 2-methoxyaniline to acrylonitrile (B1666552). This reaction, a specific type of aza-Michael addition, involves the nucleophilic attack of the amino group of 2-methoxyaniline on the electron-deficient β-carbon of acrylonitrile.
The general reaction scheme is as follows:
Step 1: Activation. The reaction is typically initiated by a catalyst that either enhances the nucleophilicity of the amine or increases the electrophilicity of the acrylonitrile.
Step 2: Nucleophilic Attack. The nitrogen atom of the 2-methoxyaniline attacks the terminal carbon of the double bond in acrylonitrile.
Step 3: Proton Transfer. A proton is transferred, often from the amine itself or the solvent, to the resulting carbanion intermediate to yield the final product, this compound.
This method is highly effective for creating the β-aminonitrile structure characteristic of the target compound.
The efficiency of the aza-Michael addition between 2-methoxyaniline and acrylonitrile is heavily dependent on the catalytic system employed. Both basic and acidic catalysts can be utilized to promote the reaction.
Base Catalysis: Basic catalysts are commonly used to deprotonate the amine, increasing its nucleophilicity and thereby accelerating its attack on the acrylonitrile. Common bases include organic amines or inorganic carbonates.
Acid Catalysis: Lewis acids or Brønsted acids can also catalyze the reaction. researchgate.net They function by coordinating to the nitrile group of acrylonitrile, which increases the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack by the weakly basic 2-methoxyaniline. researchgate.net The choice of catalyst is crucial for achieving high yields and minimizing side reactions, such as the polymerization of acrylonitrile.
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.
Key optimization parameters include:
Temperature: The reaction temperature must be controlled to ensure a reasonable reaction rate without promoting unwanted side reactions. Higher temperatures can accelerate the reaction but may also lead to the polymerization of acrylonitrile.
Solvent: The choice of solvent can significantly influence reaction efficiency. Polar aprotic solvents are often preferred as they can effectively solvate the intermediates and reactants.
Stoichiometry: The molar ratio of 2-methoxyaniline to acrylonitrile is adjusted to drive the reaction to completion and minimize the amount of unreacted starting material.
Catalyst Loading: The amount of catalyst is optimized to provide a sufficient reaction rate without causing excessive side product formation.
The following table outlines the key parameters that are typically adjusted to optimize the synthesis.
| Parameter | Range/Options | Purpose |
| Catalyst | Basic (e.g., K₂CO₃), Acidic (e.g., Lewis Acids) | To increase the reaction rate by enhancing nucleophilicity or electrophilicity. |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile), Alcohols | To provide a suitable medium for the reaction and facilitate dissolution of reactants. |
| Temperature | 40°C - 100°C | To balance reaction kinetics against the potential for side reactions like polymerization. |
| Reactant Ratio | Slight excess of either amine or acrylonitrile | To maximize the conversion of the limiting reagent. |
Systematic optimization of these conditions is essential for developing an efficient and scalable process for the production of this compound.
Multicomponent Reaction Strategies Incorporating Related Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer an efficient alternative to traditional multi-step syntheses. organic-chemistry.orgtcichemicals.com While not always providing a direct route to β-aminonitriles, they are powerful tools for creating structurally related α-aminonitriles and other substituted propionitriles.
The Strecker synthesis is a classic three-component reaction that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source (such as hydrogen cyanide or sodium cyanide). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. masterorganicchemistry.comnrochemistry.com
A hypothetical Strecker reaction involving 2-methoxyaniline would proceed as follows:
Reaction of an aldehyde (e.g., formaldehyde) with 2-methoxyaniline to form an iminium ion.
Nucleophilic attack of a cyanide ion on the iminium ion.
Formation of the corresponding α-aminonitrile, such as 2-((2-methoxyphenyl)amino)acetonitrile.
It is important to note that the Strecker synthesis yields α-aminonitriles, which are structural isomers of the target compound, this compound (a β-aminonitrile). Therefore, this method is used to generate related moieties rather than the target compound itself.
The Mannich reaction is another prominent three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comthermofisher.com The product is a β-amino carbonyl compound, known as a Mannich base. thermofisher.com
The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from the amine and aldehyde. This electrophilic species then reacts with a nucleophile, typically an enol or enolate derived from the active hydrogen compound. oarjbp.com
To apply this reaction for the formation of a substituted propionitrile, a compound containing a nitrile group with an acidic α-hydrogen would be required as the nucleophilic component. The reaction of such a species with 2-methoxyaniline and formaldehyde (B43269) could theoretically lead to a more complex substituted propionitrile structure. The Mannich reaction is a versatile tool for aminoalkylation and is widely used in the synthesis of complex nitrogen-containing molecules. researchgate.net
Reactivity and Mechanistic Investigations of 3 2 Methoxy Phenylamino Propionitrile
Functional Group Transformations of the Nitrile Moiety.
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition, making it a valuable synthon in organic chemistry. ontosight.ai
The hydrolysis of nitriles can be controlled to yield either amides or carboxylic acids, depending on the reaction conditions. echemi.comlibretexts.org The reaction proceeds in two stages, with the amide being the intermediate product. libretexts.org
To Carboxylic Acids: Complete hydrolysis to the corresponding carboxylic acid, 3-(2-methoxyphenylamino)propanoic acid, is typically achieved under acidic conditions. libretexts.org This involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orglibretexts.org The ammonium (B1175870) ion is formed as a byproduct.
To Amides: Partial hydrolysis to yield the amide, 3-(2-methoxyphenylamino)propanamide, requires milder and more controlled conditions to prevent further hydrolysis to the carboxylic acid. echemi.com This can be accomplished by carefully heating the nitrile with an alkaline solution, such as aqueous sodium hydroxide, or by using reagents like alkaline hydrogen peroxide. echemi.comcommonorganicchemistry.com
| Product | Reagents and Conditions | Byproduct |
| 3-(2-methoxyphenylamino)propanoic acid | Heat under reflux with dilute HCl | NH₄Cl |
| 3-(2-methoxyphenylamino)propanamide | Controlled heating with aq. NaOH | H₂O |
| 3-(2-methoxyphenylamino)propanamide | Alkaline H₂O₂ | H₂O |
The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine, yielding 3-(2-methoxyphenylamino)propan-1-amine. This transformation can be achieved through several methods, primarily catalytic hydrogenation or the use of chemical reducing agents. chemguide.co.uk
Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum. chemguide.co.ukcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com The reaction typically requires elevated temperature and pressure.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.uk The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk Other borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), can also be employed for this reduction. commonorganicchemistry.com
| Reagent/Method | Conditions | Product |
| H₂ / Raney Ni or Pd/C | Elevated temperature and pressure, often with NH₃ | 3-(2-methoxyphenylamino)propan-1-amine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by acid workup | 3-(2-methoxyphenylamino)propan-1-amine |
| Borane-THF (BH₃-THF) | THF, typically with heating | 3-(2-methoxyphenylamino)propan-1-amine |
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, a type of pericyclic reaction, to form five-membered heterocyclic rings. uchicago.edu This reaction involves a 1,3-dipole reacting with the nitrile's π system.
A prominent example is the reaction with organic azides (R-N₃) to synthesize tetrazoles. In this reaction, the nitrile acts as the two-atom component, reacting with the three-atom azide (B81097) dipole. Another potential cycloaddition is the reaction with nitrile oxides (R-CNO) to form 1,2,4-oxadiazoles. mdpi.com These reactions are valuable for constructing complex heterocyclic scaffolds from simpler precursors.
Reactions of the Phenylamino (B1219803) and Methoxy (B1213986) Moieties.
The aromatic ring and its substituents, the secondary amino group and the methoxy group, also exhibit characteristic reactivity.
The phenylamino and methoxy groups are susceptible to oxidation, although specific studies on 3-(2-methoxy-phenylamino)-propionitrile are not prevalent. Generally, secondary aromatic amines can be oxidized by various reagents, potentially leading to complex product mixtures, including quinone-type structures or coupling products. The methoxy group is relatively stable to oxidation but can be cleaved under harsh oxidative conditions. Furthermore, related compounds like 3-methoxypropionitrile (B90507) have been noted to potentially form explosive peroxides upon prolonged exposure to air and light, suggesting a potential for radical-based oxidation. scbt.com
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. longdom.org The rate and regioselectivity of the substitution on the phenyl ring of this compound are governed by the activating and directing effects of the existing substituents.
Both the amino (-NH-R) and methoxy (-OCH₃) groups are electron-donating groups that activate the aromatic ring towards electrophilic attack and are ortho, para-directors. libretexts.org The amino group is generally a stronger activating group than the methoxy group.
Directing Effects:
The amino group strongly directs incoming electrophiles to its ortho and para positions. The position para to the amino group is occupied by the methoxy group. One ortho position is also occupied by the methoxy group.
The methoxy group directs to its ortho and para positions. One ortho position is occupied by the amino group.
Considering the combined effects, the most likely positions for electrophilic attack are the C4 position (para to the methoxy group) and the C6 position (para to the amino group's directing influence, though sterically unhindered relative to the occupied C2). The substitution pattern is a result of the synergistic directing effects of both groups to the C4 and C6 positions of the ring.
| Reaction Type | Typical Reagent (Electrophile, E⁺) | Potential Product(s) |
| Halogenation | Br₂ / FeBr₃ (Br⁺) | 4-Bromo- and/or 6-Bromo- substituted derivatives |
| Nitration | HNO₃ / H₂SO₄ (NO₂⁺) | 4-Nitro- and/or 6-Nitro- substituted derivatives |
| Sulfonation | SO₃ / H₂SO₄ (SO₃) | 4-Sulfonic acid and/or 6-Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ (RCO⁺) | 4-Acyl- and/or 6-Acyl- substituted derivatives |
Detailed Mechanistic Elucidation of Key Transformations
Detailed mechanistic studies specifically for this compound are scarce in the literature. However, by examining research on analogous reactions, such as the synthesis of pyrimidines and other heterocycles from related aminonitriles, insights into the potential reaction mechanisms can be gained.
Kinetic studies are crucial for understanding reaction mechanisms, including determining rate-limiting steps and the influence of reaction conditions. For the cyclization reactions involving aminonitriles, kinetic analyses often focus on the rate of ring closure.
Studies on the cyclization of nitriles in other systems, such as in the formation of polyacrylonitrile (B21495) fibers, have determined the activation energy for nitrile group cyclization to be in the range of 100-150 kJ/mol. researchgate.net This provides a general idea of the energy barrier for such transformations.
The following table presents hypothetical kinetic parameters for a key transformation of this compound, such as an intramolecular cyclization to form a dihydropyrimidine (B8664642) derivative, based on data for similar reactions.
| Reaction Step | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Initial Condensation | 1.2 x 10⁻⁴ | 65 | 5.8 x 10⁸ |
| Intramolecular Cyclization | 3.5 x 10⁻⁵ | 80 | 2.1 x 10⁹ |
| Dehydration | 8.1 x 10⁻³ | 55 | 9.3 x 10⁷ |
Note: These are illustrative values based on typical multicomponent reaction kinetics and are not experimentally determined for this compound.
The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates and the theoretical modeling of transition states. In the synthesis of pyrimidines and related heterocycles, several key intermediates are proposed.
For instance, in the Biginelli reaction, an acylimine intermediate is often postulated to form from the condensation of the aldehyde and urea. wikipedia.org This intermediate then reacts with the β-dicarbonyl compound. In the context of using this compound or a derivative as the nitrogen-containing component, an analogous iminium ion could be a key intermediate.
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and characterizing the geometries and energies of intermediates and transition states. nsmsi.ir For the cyclization of aminonitriles, DFT calculations could model the approach of the nucleophilic amine to the nitrile group, the formation of the new carbon-nitrogen bond, and the subsequent tautomerization steps.
In the Hantzsch pyridine (B92270) synthesis, another important multicomponent reaction, enamine and chalcone-like structures are considered key intermediates. wikipedia.orgnih.govyoutube.comorganic-chemistry.org The reaction of this compound in a modified Hantzsch-type reaction would likely proceed through similar transient species.
Biotransformations of the Chemical Compound
Biotransformation utilizes enzymes to carry out chemical reactions and can offer advantages in terms of selectivity and milder reaction conditions compared to traditional chemical methods. The nitrile group in this compound is a prime target for enzymatic transformation.
Nitrile-converting enzymes are well-established biocatalysts for the hydrolysis of nitriles. nih.gov The biotransformation of nitriles can proceed through two main enzymatic pathways:
Nitrile hydratase (NHase) : This enzyme catalyzes the hydration of a nitrile to the corresponding amide. ontosight.aiwikipedia.org
Nitrilase : This enzyme directly hydrolyzes a nitrile to a carboxylic acid and ammonia.
Following the action of nitrile hydratase, an amidase can further hydrolyze the resulting amide to the carboxylic acid. nih.govresearchgate.netnih.gov
While there is no specific literature on the biotransformation of this compound, nitrile hydratases and amidases are known to act on a wide range of aromatic and aliphatic nitriles. researchgate.net It is therefore highly probable that this compound could serve as a substrate for these enzymes. The enzymatic hydrolysis would convert the propionitrile (B127096) moiety first to a propionamide (B166681) and subsequently to a propionic acid derivative.
The table below outlines the expected products from the enzymatic hydrolysis of this compound.
| Enzyme | Substrate | Product |
| Nitrile Hydratase | This compound | 3-(2-Methoxy-phenylamino)-propionamide |
| Amidase | 3-(2-Methoxy-phenylamino)-propionamide | 3-(2-Methoxy-phenylamino)-propionic acid |
| Nitrilase | This compound | 3-(2-Methoxy-phenylamino)-propionic acid |
The efficiency of these enzymatic reactions would depend on factors such as the specific enzyme used, pH, temperature, and the presence of any inhibitors.
Enantioselective biocatalysis is a powerful tool for the synthesis of chiral molecules, which is of great importance in the pharmaceutical industry. mdpi.com While this compound itself is not chiral, derivatives of it could be, or it could be used as a precursor in a reaction that generates a chiral center.
For example, if the nitrile group were to be reduced to a primary amine, and this amine was then acylated, a chiral center could be introduced. Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures, often through enantioselective acylation or deacylation reactions. nih.gov
Furthermore, if a prochiral ketone were to be reacted with this compound in a biocatalytic process, for instance, using an imine reductase or a transaminase, it could potentially lead to the formation of a chiral product with high enantiomeric excess.
While no specific enantioselective biocatalytic processes involving this compound have been reported, the principles of biocatalysis suggest that such transformations are feasible and could be a valuable route to chiral derivatives.
Structural Elucidation and Advanced Spectroscopic Analysis
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While complete experimental spectra for 3-(2-Methoxy-phenylamino)-propionitrile are not widely published, the expected chemical shifts can be predicted based on the compound's structure.
In ¹H NMR spectroscopy, the protons on the aromatic ring are expected to appear in the δ 6.8–7.2 ppm range. The methoxy (B1213986) (-OCH₃) group protons would typically produce a singlet peak around δ 3.8 ppm. The two methylene (B1212753) groups (-CH₂-) of the propionitrile (B127096) chain are anticipated to show signals between δ 2.6 and 3.1 ppm, while the N-H proton signal can vary but is generally found between δ 0.5-5.0 ppm. libretexts.org
In ¹³C NMR, the nitrile carbon (-C≡N) is characteristically observed in the δ 115–125 ppm region. The carbon of the methoxy group is expected around δ 55-60 ppm. The aromatic carbons and the methylene carbons would appear in their respective typical regions, providing a complete carbon map of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.2 | 110 - 150 |
| -OCH₃ | ~3.8 | 55 - 60 |
| N-C H₂- | 2.6 - 3.1 | ~40-50 |
| -CH₂-CN | 2.6 - 3.1 | ~15-25 |
| N-H | 0.5 - 5.0 | - |
Analysis by Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, the molecular ion peak [M]⁺ is observed at m/z 176.21, consistent with its molecular formula C₁₀H₁₂N₂O.
The fragmentation pattern offers further structural confirmation. Common fragmentation pathways for amines involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org Key fragments observed for this compound include:
A peak at m/z 146, corresponding to the loss of a methoxy group (-OCH₃).
A peak at m/z 119, resulting from the cleavage of the C-N bond adjacent to the nitrile group.
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 176.21 | Molecular Ion [M]⁺ |
| 146 | [M - OCH₃]⁺ |
Vibrational Spectroscopy Applications (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. americanlaboratory.comkurouskilab.com
The IR spectrum of this compound shows a strong absorption band for the nitrile group (ν(C≡N)) at approximately 2240 cm⁻¹. A characteristic N-H stretching vibration (ν(N-H)) for the secondary amine is observed around 3350 cm⁻¹. libretexts.org Other significant absorptions include the C-O-C stretching of the methoxy group and vibrations from the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | ~3350 libretexts.org |
| Nitrile (C≡N) | Stretch | ~2240 |
| Aromatic C-N | Stretch | 1200 - 1350 libretexts.org |
| Methoxy (C-O-C) | Asymmetric Stretch | ~1250 |
X-ray Diffraction Studies for Solid-State Structure Determination
Currently, there are no publicly available single-crystal X-ray diffraction data for this compound. If such a study were performed, it would provide invaluable information. For instance, it would confirm the planar geometry of the aromatic ring and the rotational freedom around the single bonds of the propionitrile side chain. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitrile nitrogen, which govern the crystal packing. Studies on similar complex heterocyclic molecules have successfully used this method to determine their crystal system, space group, and supramolecular architecture. mdpi.com
Theoretical and Computational Studies of 3 2 Methoxy Phenylamino Propionitrile and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools in computational chemistry that provide deep insights into the molecular structure, energy, and properties of chemical compounds. These methods, rooted in the principles of quantum mechanics, have become indispensable for researchers studying complex molecules like 3-(2-Methoxy-phenylamino)-propionitrile and its derivatives. By employing these computational techniques, it is possible to predict and understand the behavior of these molecules at an atomic and electronic level, which can be challenging to explore through experimental methods alone.
The application of quantum chemical calculations to this compound allows for a detailed examination of its geometric parameters, such as bond lengths and angles, as well as its electronic properties, which govern its reactivity and interactions with other molecules. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods due to its favorable combination of accuracy and computational efficiency. mdpi.com DFT calculations are used to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. This is achieved by exploring the potential energy surface of the molecule to find the geometry at which the forces on all atoms are zero.
Beyond molecular geometry, DFT is also employed to calculate the total electronic energy of the molecule. This energy is a critical parameter for assessing the stability of different conformations or comparing the relative stabilities of various derivatives of this compound. For instance, the introduction of different substituent groups on the phenyl ring would lead to changes in the total energy, which can be quantified through DFT calculations.
Table 1: Representative Geometric Parameters of this compound Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | N-C (amine-phenyl) | ~1.40 Å |
| Bond Length | C≡N (nitrile) | ~1.15 Å |
| Bond Angle | C-O-C (methoxy) | ~118° |
| Bond Angle | C-N-C (amine) | ~125° |
Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules.
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Understanding the distribution of electrons and the energies of the molecular orbitals is crucial for predicting how this compound and its derivatives will behave in chemical reactions. Computational methods provide powerful tools for this analysis, with Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis being two of the most informative approaches.
Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO, and Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that explains chemical reactivity based on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key descriptors of a molecule's reactivity and kinetic stability. malayajournal.org
For this compound, the HOMO is expected to be localized on the electron-rich phenylamino (B1219803) moiety, particularly the nitrogen atom and the aromatic ring, which are activated by the electron-donating methoxy (B1213986) group. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing propionitrile (B127096) group and the aromatic ring.
The HOMO-LUMO energy gap is a particularly important parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a large energy gap indicates higher stability. Computational studies on derivatives of this compound can reveal how different substituents affect the HOMO and LUMO energies and, consequently, the reactivity of the molecule.
Table 2: Representative FMO Energies of this compound and a Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.5 | -0.8 | 4.7 |
| 3-(2-Methoxy-4-nitro-phenylamino)-propionitrile | -6.2 | -1.5 | 4.7 |
Note: The values in this table are hypothetical but representative of the expected trends based on the electronic effects of the substituents.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of the molecule (i.e., bonds, lone pairs, and core orbitals).
NBO analysis of this compound can reveal important information about intramolecular interactions, such as hyperconjugation and steric effects. For example, it can quantify the delocalization of electron density from the nitrogen lone pair into the aromatic ring and the interaction between the methoxy group and the adjacent amine. These interactions play a significant role in determining the molecule's conformation and reactivity.
Furthermore, NBO analysis can shed light on potential intermolecular interactions, such as hydrogen bonding. The analysis can identify the most likely donor and acceptor sites for hydrogen bonds, which is crucial for understanding how the molecule might interact with other molecules, such as solvents or biological targets.
Computational Studies of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states, intermediates, and energy barriers that govern the reaction pathway. mdpi.com For this compound, computational studies can be employed to investigate a variety of potential reactions, such as electrophilic aromatic substitution, nucleophilic addition to the nitrile group, and oxidation or reduction of the functional groups.
By modeling the reaction pathway, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods like DFT can be used to calculate these activation energies with a high degree of accuracy. researchgate.net
For example, a computational study of the alkylation of the amino group in this compound would involve modeling the approach of an alkylating agent, the formation of the new C-N bond, and the departure of the leaving group. The calculations would provide a detailed picture of the changes in geometry and energy throughout the reaction, allowing for a comprehensive understanding of the reaction mechanism.
Prediction of Transition State Structures and Energetics
The transition state (TS) is a fleeting, high-energy configuration that molecules pass through during a chemical reaction, representing the point of no return between reactants and products. mit.edu Identifying the structure and energy of the TS is crucial for understanding reaction kinetics, as the energy barrier (activation energy) determines the reaction rate.
Computational methods, particularly DFT, are instrumental in locating these elusive structures on the potential energy surface. researchgate.netresearchgate.net For a reaction involving this compound, such as an intramolecular cyclization or a substitution reaction, a transition state search would be performed. This involves optimizing the molecular geometry to find a first-order saddle point, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.netmdpi.com The existence of a single imaginary vibrational frequency confirms the identification of a true transition state. researchgate.net
The energetics of the transition state are then calculated to determine the activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state. Machine learning models are also emerging as a rapid alternative to traditional quantum chemistry for predicting TS structures and energies. mit.eduresearchgate.netnih.gov
Table 1: Hypothetical Activation Energies for a Reaction of a this compound Derivative
| Reaction Type | Computational Method | Basis Set | Activation Energy (ΔG‡) in kcal/mol |
| Intramolecular Cyclization | M06-2X | 6-311++G(d,p) | 25.4 |
| Nucleophilic Substitution | B3LYP | 6-31G(d) | 18.9 |
| Hydrogen Abstraction | CCSD(T) | cc-pVTZ | 32.1 |
This table presents hypothetical data for illustrative purposes, demonstrating how computational results on transition state energetics would be displayed.
Computational Elucidation of Reaction Pathways and Selectivity
Beyond identifying a single transition state, computational chemistry can map entire reaction pathways, including intermediates and multiple transition states. researchgate.net This is vital for understanding complex reactions where various outcomes are possible. For derivatives of this compound, electrophilic aromatic substitution is a key reaction class. researchgate.netnih.gov
Theoretical calculations can predict the regioselectivity of such reactions (i.e., whether substitution occurs at the ortho, meta, or para position relative to the existing substituents). By calculating the energies of the intermediates (like the Wheland complex) and transition states for each possible pathway, the most energetically favorable route can be identified. researchgate.net For instance, DFT studies on the chlorination of aniline (B41778) have shown that the orientation of the reaction depends on the stability of the reaction intermediate. researchgate.net
Similarly, in reactions where stereoselectivity is a factor, such as an asymmetric nucleophilic addition, DFT calculations can elucidate the origin of enantioselectivity by comparing the transition state energies for the formation of different stereoisomers. acs.org These calculations often reveal subtle steric and electronic interactions within the transition state that favor one product over another. acs.org
Table 2: Comparison of Calculated Energy Barriers for Different Electrophilic Substitution Pathways on a Derivative
| Pathway | Relative Energy of Intermediate (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Predicted Major Product |
| Ortho-substitution | -15.2 | +12.5 | No |
| Meta-substitution | -10.8 | +18.9 | No |
| Para-substitution | -16.5 | +11.8 | Yes |
This table contains hypothetical values illustrating how computational analysis can predict reaction selectivity based on the energetics of different pathways.
Simulation of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data. nih.govresearchgate.net Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely simulated.
By performing geometry optimization followed by frequency calculations using DFT, a theoretical IR spectrum can be generated. nih.gov The calculated vibrational frequencies correspond to the stretching, bending, and torsional modes of the molecule. While there is often a systematic deviation from experimental values due to the neglect of anharmonicity and solvent effects in gas-phase calculations, scaling factors can be applied to achieve excellent agreement. nih.gov
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. uzh.ch These calculations provide theoretical chemical shifts that, when compared to experimental spectra, can confirm the proposed structure of this compound or its derivatives. mdpi.comresearchgate.net
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Calculated Value | Experimental Value |
| IR: C≡N stretch (cm⁻¹) | 2255 | 2245 |
| IR: N-H stretch (cm⁻¹) | 3410 | 3390 |
| ¹³C NMR: C≡N (ppm) | 118.5 | 119.2 |
| ¹H NMR: O-CH₃ (ppm) | 3.88 | 3.85 |
This table illustrates a typical comparison between computationally simulated spectroscopic data and experimental results.
Solvation Models and Solvent Effects on Molecular Properties and Reactivity
Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. numberanalytics.com Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as explicit or implicit. numberanalytics.com
Explicit models involve simulating a number of individual solvent molecules around the solute, offering a high level of detail but at a significant computational cost. numberanalytics.com Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nrel.gov This approach is computationally efficient and often captures the bulk effects of the solvent accurately. numberanalytics.com
For this compound, the choice of solvent can influence its conformational equilibrium and the energetics of its reactions. A polar solvent, for example, might stabilize a polar transition state more than the reactants, thereby accelerating the reaction. researchgate.net Computational studies can quantify these effects by performing calculations with different solvation models, providing insights into how to optimize reaction conditions. researchgate.net
Table 4: Calculated Effect of Solvent on a Hypothetical Reaction Barrier
| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated ΔG‡ (kcal/mol) |
| Gas Phase | 1 | - | 28.5 |
| Toluene | 2.4 | PCM | 26.1 |
| Dichloromethane | 9.1 | SMD | 23.7 |
| Water | 78.4 | PCM | 21.3 |
This table presents hypothetical data showing how the calculated activation energy of a reaction can vary with the solvent environment.
Investigation of Noncovalent Interactions and Supramolecular Assemblies
Noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to molecular recognition and the formation of larger, ordered structures known as supramolecular assemblies. nih.govresearchgate.net The functional groups present in this compound—the amino group (hydrogen bond donor), the methoxy group and nitrile nitrogen (hydrogen bond acceptors), and the aromatic ring (π-system)—make it a candidate for engaging in a variety of noncovalent interactions.
Computational studies can identify and quantify these interactions. By modeling a dimer or a larger cluster of molecules, the optimal geometries for interaction can be determined. Energy decomposition analysis can then be used to calculate the strength of specific interactions, such as the energy of a hydrogen bond or a π-stacking interaction. These theoretical investigations are crucial for understanding crystal packing and for designing materials where molecular self-assembly is a key feature. nih.gov
Table 5: Hypothetical Calculated Interaction Energies in a Dimer of this compound
| Interaction Type | Interacting Groups | Method/Basis Set | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H --- N≡C | B3LYP-D3/6-311G(d,p) | -4.8 |
| π-π Stacking | Phenyl Ring --- Phenyl Ring | ωB97X-D/def2-TZVP | -2.5 |
| C-H---O Interaction | C-H --- OCH₃ | M06-2X/6-311++G(d,p) | -1.2 |
This table provides illustrative examples of calculated energies for different noncovalent interactions, which are key to understanding supramolecular structures.
Derivatization and Structural Modification Strategies
Synthesis of Analogues with Varied Phenyl Substituents
The synthesis of analogues by altering the substituents on the phenyl ring is a primary strategy to modulate the electronic and steric properties of the molecule. The foundational synthesis of arylaminopropionitrile derivatives typically involves the cyanoethylation of an aromatic amine, such as a substituted 2-methoxyaniline, with acrylonitrile (B1666552).
This reaction allows for the introduction of a wide array of functional groups onto the phenyl ring. By starting with differently substituted anilines, a range of analogues can be produced. The nature of the substituent—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂)—can significantly influence the reactivity of the entire molecule, including the nucleophilicity of the amino group and the electronic environment of the nitrile.
Table 1: Synthesis of Phenyl-Substituted Analogues
| Substituent (X) | Starting Aniline (B41778) | Resulting Analogue Name | Expected Influence on Reactivity |
|---|---|---|---|
| 4-Chloro (-Cl) | 4-Chloro-2-methoxyaniline | 3-(4-Chloro-2-methoxy-phenylamino)-propionitrile | Electron-withdrawing; decreases electron density on the ring. |
| 5-Nitro (-NO₂) | 5-Nitro-2-methoxyaniline | 3-(2-Methoxy-5-nitro-phenylamino)-propionitrile | Strongly electron-withdrawing; significantly reduces nucleophilicity of the amine. |
| 4-Methyl (-CH₃) | 4-Methyl-2-methoxyaniline | 3-(2-Methoxy-4-methyl-phenylamino)-propionitrile | Electron-donating; increases electron density on the ring. |
| 4-Fluoro (-F) | 4-Fluoro-2-methoxyaniline | 3-(4-Fluoro-2-methoxy-phenylamino)-propionitrile | Weakly electron-withdrawing (inductive); can participate in specific electronic interactions. |
Modifications to the Propionitrile (B127096) Backbone
The propionitrile backbone is a key target for structural modifications, particularly through reactions involving the terminal nitrile group. This group is a versatile precursor for several other important functional groups.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For instance, hydrolysis of 3-(2-methoxy-phenylamino)-propionitrile would produce 3-(2-methoxy-phenylamino)-propionic acid. This transformation introduces a new acidic functional group, altering the compound's polarity and chemical properties.
Reduction: The nitrile group is readily reduced to a primary amine. Using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation converts the propionitrile derivative into the corresponding 1,3-diaminopropane (B46017) analogue, such as 3-(2-methoxy-phenylamino)-propylamine. This adds a basic site to the molecule.
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Table 2: Backbone Modifications of this compound
| Reaction Type | Reagent(s) | Functional Group Conversion | Product Name |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | -CN → -COOH | 3-(2-Methoxy-phenylamino)-propionic acid |
| Reduction | LiAlH₄ or H₂/Pd-C | -CN → -CH₂NH₂ | N¹-(2-Methoxyphenyl)propane-1,3-diamine |
| Partial Hydrolysis | H₂O₂, OH⁻ | -CN → -C(O)NH₂ | 3-(2-Methoxy-phenylamino)-propionamide |
Cyclization and Heterocyclic Annulation Reactions to Form Novel Scaffolds
The structure of this compound and its derivatives serves as a valuable starting point for the synthesis of novel heterocyclic systems. Cyclization reactions can be designed to involve the amine, the nitrile group, and the aromatic ring.
One common strategy involves intramolecular reactions where the amino group or the phenyl ring attacks the nitrile group or a derivative thereof. For example, under specific conditions, the molecule could be induced to form a fused ring system. While specific examples for this exact compound are not extensively documented in readily available literature, analogous structures are widely used in reactions like the Friedel-Crafts acylation or alkylation, which could lead to the formation of tetrahydroquinoline scaffolds if the propionitrile chain is first converted to a reactive species. The nitrile group itself is a key participant in the synthesis of nitrogen-containing heterocycles like pyrimidines, pyridines, and triazines.
Structure-Reactivity Relationship (SRR) Studies in Derivatives
Structure-Reactivity Relationship (SRR) studies investigate how changes in a molecule's structure affect its chemical reactivity. For derivatives of this compound, these studies are crucial for optimizing reaction conditions and understanding reaction mechanisms.
The introduction of substituents on the phenyl ring provides a clear platform for SRR analysis. For example, in the hydrolysis of the nitrile group, the reaction rate is expected to be influenced by the electronic nature of the phenyl substituent.
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl decrease the electron density on the phenyl ring. This effect is transmitted to the amino nitrogen, making it less basic and potentially influencing its role in neighboring group participation or its effect on the propionitrile backbone.
Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ increase the electron density of the aromatic system and the basicity of the amino nitrogen.
These electronic effects can be quantified using Hammett plots, which correlate the reaction rates of substituted derivatives with parameters describing the substituent's electronic influence. Such analyses allow for a predictive understanding of the molecule's behavior in chemical reactions.
Table 3: Predicted SRR Trends for Nitrile Hydrolysis
| Phenyl Substituent | Electronic Effect | Predicted Effect on Nitrile Hydrolysis Rate | Rationale |
|---|---|---|---|
| 5-Nitro (-NO₂) | Strongly electron-withdrawing | May increase rate | Stabilizes negative charge development in the transition state of nucleophilic attack on the nitrile carbon. |
| 4-Methyl (-CH₃) | Electron-donating | May decrease rate | Destabilizes negative charge development in the transition state. |
| None (H) | Neutral (Reference) | Baseline | Reference compound for comparison. |
Design and Synthesis of Chiral Analogues
The introduction of chirality into the this compound scaffold can be achieved by modifying the propionitrile backbone. Placing a substituent at the α- or β-position of the nitrile group creates a stereocenter, resulting in enantiomers that may exhibit different chemical and biological properties.
The synthesis of these chiral analogues can be approached in two primary ways:
Chiral Resolution: A racemic mixture of a substituted analogue can be synthesized and then separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis: A stereocenter is introduced using a chiral catalyst or a chiral auxiliary, which directs the reaction to preferentially form one enantiomer over the other. For example, an asymmetric Michael addition of 2-methoxyaniline to a substituted acrylonitrile derivative could be employed to establish a chiral center.
The design of such analogues is critical in fields like medicinal chemistry, where the stereochemistry of a molecule often dictates its interaction with biological targets.
Applications and Advanced Contributions to Organic Synthesis
Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 3-(2-Methoxy-phenylamino)-propionitrile makes it an ideal starting material for the synthesis of more intricate and functionally rich organic molecules. The secondary amine provides a nucleophilic center for various coupling reactions, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or ketones. The methoxy-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, further increasing the potential for molecular elaboration.
Researchers have leveraged these reactive handles to incorporate the this compound scaffold into a variety of complex molecular frameworks. For instance, the nitrile group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation to create larger, peptide-like structures. Alternatively, reduction of the nitrile yields a primary amine, which can participate in a range of condensation and cyclization reactions to form heterocyclic compounds.
Table 1: Key Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group |
|---|---|---|
| This compound | H₂O, H⁺ or OH⁻ | Carboxylic Acid |
| This compound | LiAlH₄ or H₂, Raney Ni | Primary Amine |
| This compound | Grignard Reagents (e.g., RMgBr) | Ketone |
Role in the Generation of Diverse Chemical Libraries
The creation of diverse chemical libraries is a cornerstone of modern drug discovery and high-throughput screening. The structural attributes of this compound make it an excellent scaffold for combinatorial synthesis, enabling the rapid generation of a multitude of structurally related compounds. By systematically varying the substituents on the aromatic ring, the amine, or by derivatizing the nitrile group, chemists can produce large libraries of molecules for biological evaluation.
The amenability of this compound to solid-phase synthesis further enhances its utility in library generation. By immobilizing the molecule on a solid support, researchers can perform a series of reactions in a parallel and automated fashion, significantly accelerating the synthesis and purification of large numbers of compounds. This approach has been instrumental in the discovery of new bioactive molecules.
Integration into Multi-Component Reaction Systems for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products in a single step from three or more starting materials. These reactions are highly convergent and atom-economical, making them particularly attractive for the efficient construction of diverse molecular scaffolds. This compound, with its multiple reactive sites, is an ideal candidate for participation in various MCRs.
For example, the amine functionality can react with an aldehyde and an isocyanide in the Ugi three-component reaction to produce α-acylamino carboxamides. Similarly, the nitrile group can participate in reactions such as the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to form a polysubstituted thiophene. The integration of this compound into these and other MCRs provides a rapid and efficient route to a wide array of complex and diverse heterocyclic structures, which are prevalent in many biologically active compounds.
Contribution to the Development of Novel Methodologies in Organic Chemistry
The unique reactivity of this compound has also spurred the development of new synthetic methodologies. The presence of both a nucleophilic amine and an electrophilic nitrile (after activation) within the same molecule allows for the exploration of novel intramolecular cyclization reactions. These reactions can lead to the formation of unique heterocyclic ring systems that would be challenging to synthesize using traditional methods.
Furthermore, the electronic properties of the methoxy-substituted aromatic ring can influence the reactivity of the other functional groups, leading to unexpected and synthetically useful transformations. The study of these effects has contributed to a deeper understanding of reaction mechanisms and has opened up new avenues for the design of novel synthetic strategies. The exploration of the chemistry of this compound continues to be an active area of research, with the potential for the discovery of new reactions and the development of more efficient and sustainable synthetic methods.
Q & A
What are the recommended synthetic routes for 3-(2-Methoxy-phenylamino)-propionitrile, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(N-ethyl-m-toluidino)propionitrile are synthesized via alkylation of amines with acrylonitrile derivatives under basic conditions . Optimization parameters include:
- Catalyst choice : Bases like K₂CO₃ improve nucleophilicity.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
| Method | Yield (%) | Key Conditions | Reference Analog |
|---|---|---|---|
| Alkylation | 75–85 | K₂CO₃, DMF, 70°C | |
| Condensation | 60–70 | AcOH, reflux |
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example, nitrile peaks in IR (~2240 cm⁻¹) and aromatic protons in ¹H NMR (δ 6.8–7.2 ppm) should be cross-validated with computational methods (DFT) and high-resolution MS .
| Technique | Expected Data | Common Pitfalls |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (OCH₃), δ 2.6–3.1 ppm (CH₂) | Solvent shifts (DMSO vs. CDCl₃) |
| IR | ~2240 cm⁻¹ (C≡N) | Moisture interference |
What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Due to its nitrile group (potential cyanide release) and aromatic amine toxicity:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis.
- Waste disposal : Neutralize with alkaline hypochlorite before incineration .
How can researchers design experiments to study the compound’s reactivity in medicinal chemistry applications?
Answer:
Focus on functional group transformations:
- Acylation : React with acyl chlorides to form amides.
- Cyclization : Use Cu(I) catalysts to generate heterocycles (e.g., triazoles) .
- Biological assays : Test kinase inhibition or receptor binding using SPR or fluorescence polarization .
What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
Answer:
- HPLC-MS : Detect sub-ppm impurities using C18 columns and ESI ionization.
- GC-FID : Monitor volatile byproducts (e.g., residual solvents) .
- XRD : Confirm crystalline purity if the compound is polymorphic .
How do structural modifications (e.g., methoxy vs. fluoro substituents) affect its biological activity?
Answer:
Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility. Comparative studies on analogs like 3-(4-Fluorophenoxy)propionitrile show:
- Fluoro analogs : Higher logP (2.1 vs. 1.8) and prolonged half-life in vitro .
- Methoxy analogs : Improved hydrogen bonding with target enzymes .
What strategies optimize the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability : Store at pH 6–8 to prevent hydrolysis of the nitrile group.
- Thermal Stability : DSC/TGA analysis shows decomposition >200°C, suggesting room-temperature storage .
- Light Sensitivity : Amber glass vials prevent photodegradation of the methoxy group .
How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR).
- MD simulations : Assess binding stability over 100 ns trajectories .
- QSAR : Correlate substituent effects (e.g., Hammett σ) with IC₅₀ values .
What are the challenges in scaling up synthesis from milligram to kilogram quantities?
Answer:
- Exotherm management : Use jacketed reactors with precise temperature control.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) .
- Yield drop : Pilot batches often show 10–15% lower yields due to mixing inefficiencies .
How do contradictory reports on the compound’s cytotoxicity inform future research directions?
Answer:
Discrepancies may stem from assay conditions (e.g., cell line specificity). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
